molecular formula C16H15BrN2O4S B2446405 4-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922006-90-4

4-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Katalognummer B2446405
CAS-Nummer: 922006-90-4
Molekulargewicht: 411.27
InChI-Schlüssel: NIISICFWQPWEDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “4-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide” belongs to a class of compounds known as coumarin derivatives . These compounds are known for their interesting biological activities, including anticoagulant, antithrombiotics, antifungal, anti-inflammatory, and antiviral activities .


Synthesis Analysis

The synthesis of this compound involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides . The synthesized compounds were characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using spectroscopic techniques such as 1H-NMR and 13C-NMR . The exact structure would require more specific data which is not available in the current search results.


Chemical Reactions Analysis

The chemical reactions involving this compound primarily include its synthesis through the reaction of 7-amino-4-methylcoumarin with organic halides . More detailed information about its reactivity would require more specific data which is not available in the current search results.

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications

  • The derivative of benzenesulfonamide has been explored in the context of photodynamic therapy (PDT). A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing a Schiff base. These compounds displayed promising properties for Type II photosensitizers in PDT for cancer treatment, showcasing high singlet oxygen quantum yield and good fluorescence properties, which are crucial for the treatment's efficacy (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Structural Characterization

  • The synthesis and structural characterization of benzenesulfonamide derivatives have been studied to develop novel compounds with potential as drug candidates. Cheng De-ju (2015) explored the synthesis of methylbenzenesulfonamide CCR5 antagonists, indicating their potential use in HIV-1 infection prevention (Cheng De-ju, 2015).
  • Another study by Naganathan et al. (2015) discussed the process development for scalable synthesis involving the benzoxazepine core, a component common in several kinase inhibitors. This research contributes to the efficient production of compounds for therapeutic purposes (Naganathan et al., 2015).

Spectroscopic and Photophysicochemical Studies

  • Öncül, Öztürk, and Pişkin (2022) investigated the spectroscopic, aggregation, photophysical, and photochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units. The study highlighted its potential as a photosensitizer in photodynamic therapy, especially in cancer treatment, due to its favorable properties like solubility, fluorescence, and photostability (Öncül, Öztürk, & Pişkin, 2022).

Supramolecular Architectures

  • Research by Naveen et al. (2017) focused on the molecular packing of N-(4-bromobenzoyl)-substituted benzenesulfonamides, providing insights into the formation of supramolecular architectures through various intermolecular interactions. This study contributes to the understanding of molecular self-assembly in the development of new materials (Naveen et al., 2017).

Eigenschaften

IUPAC Name

4-bromo-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O4S/c1-19-8-9-23-15-7-4-12(10-14(15)16(19)20)18-24(21,22)13-5-2-11(17)3-6-13/h2-7,10,18H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIISICFWQPWEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.